5-Methyloxazolo[4,5-b]pyridine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-3-5-6(8-4)9-7(11)10-5/h2-3H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUVVBOGPSKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506140 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55656-32-1 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Methyloxazolo 4,5 B Pyridine 2 Thiol and Analogues
Classical and Modern Approaches to Oxazolo[4,5-b]pyridine-2-thiol (B2489188) Synthesis
The construction of the oxazolo[4,5-b]pyridine (B1248351) core relies on the formation of the oxazole (B20620) ring fused to a pyridine (B92270) backbone. This is typically achieved by forming two key bonds: an O–C bond and a N–C bond, using an appropriately substituted pyridine precursor.
Cyclization Reactions of Precursor Pyridines and Thioureas
Cyclization reactions represent a fundamental strategy for constructing bicyclic heterocyclic systems. In the context of oxazolopyridine thiols, this approach involves an intramolecular or intermolecular reaction of a pyridine derivative that bears reactive groups at the 2- and 3-positions. While the direct cyclization with thiourea is more common for forming thiazolo[4,5-b]pyridines (the sulfur analogue), related strategies can be adapted.
A general approach involves a substituted pyridine equipped with vicinal amino and hydroxyl groups, which can react with a thiocarbonyl source. The reaction proceeds via the formation of a thiourea intermediate, followed by an intramolecular cyclization with the elimination of a small molecule like water or ammonia to yield the fused ring system. The choice of cyclizing agent and reaction conditions is critical for achieving high yields.
| Precursor Type | Cyclizing Agent | Key Intermediate | Product Type |
| 2-Amino-3-hydroxypyridine | Thiophosgene | Isothiocyanate | Oxazolo[4,5-b]pyridine-2-thiol |
| 2-Amino-3-hydroxypyridine | Carbon Disulfide | Dithiocarbamate | Oxazolo[4,5-b]pyridine-2-thiol |
| N-(3-hydroxypyridin-2-yl)thiourea | Acid/Heat | - | Oxazolo[4,5-b]pyridine-2-thiol |
Condensation Reactions Involving Aminopyridines and Thiol-Containing Reagents
Condensation reactions are a powerful tool for the synthesis of the oxazolo[4,5-b]pyridine scaffold. These reactions typically involve the reaction of an ortho-aminohydroxypyridine with a reagent that provides the C2-thiol carbon. A common and effective reagent for this transformation is carbon disulfide (CS₂).
In this method, a 2-amino-3-hydroxypyridine derivative is treated with carbon disulfide in the presence of a base, such as potassium hydroxide or an amine base like triethylamine (B128534), in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the amino group on the carbon disulfide, followed by intramolecular cyclization involving the hydroxyl group to form the oxazole ring and establish the 2-thiol functionality. The temperature of the reaction is a critical parameter that must be controlled to prevent side reactions. pipzine-chem.com
Synthesis via 2-Amino-6-methylpyridin-3-ol as a Key Precursor
The specific synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol is most directly achieved using 2-Amino-6-methylpyridin-3-ol as the starting material. The methyl group at the 6-position of the pyridine ring becomes the methyl group at the 5-position of the final fused heterocyclic system.
The reaction follows the general condensation methodology described previously. 2-Amino-6-methylpyridin-3-ol is reacted with carbon disulfide in a basic medium. The enhanced nucleophilicity of the amino and hydroxyl groups facilitates the reaction, leading to the formation of the target compound. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) can also be used as condensing and cyclizing agents, particularly when reacting the aminohydroxypyridine with carboxylic acids or their derivatives, although for the introduction of a thiol group, carbon disulfide remains the reagent of choice. clockss.org
Regioselective Functionalization Strategies for Methylated Oxazolopyridines
Once the core this compound structure is synthesized, further functionalization may be desired to modulate its properties. Regioselective reactions, which target a specific position on the heterocyclic ring, are crucial for creating specific analogues. The pyridine portion of the fused ring system is a prime target for such modifications.
Selective Derivatization of 2,4-Dimethylpyridine N-Oxides and Related Heterocycles
The principles governing the regioselective functionalization of pyridine derivatives can be applied to the oxazolopyridine system. One of the most powerful strategies for activating the pyridine ring towards nucleophilic attack is the formation of a pyridine N-oxide. semanticscholar.org
By oxidizing the pyridine nitrogen, the electron density of the ring is altered, making the positions ortho (C2, C6) and para (C4) to the nitrogen susceptible to nucleophilic substitution. In the context of the oxazolopyridine ring, the pyridine nitrogen can be oxidized to the N-oxide. This activates the available positions on the pyridine moiety for functionalization. For instance, this activation facilitates reactions like cyanation, amination, or arylation. semanticscholar.orgchem-soc.si Although the 2- and 4-positions of the original pyridine are part of the fused system or substituted, the remaining positions can be targeted. Such strategies allow for the introduction of a wide range of functional groups that would be difficult to install otherwise. semanticscholar.org
Modern methods, including transition-metal-catalyzed C-H activation, offer alternative routes for the regioselective functionalization of pyridines and related heterocycles without the need for N-oxide activation. nih.govchimia.ch
Green Chemistry Principles and Environmentally Benign Procedures in Oxazolopyridine Thiol Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
Several green synthetic techniques can be applied to the synthesis of oxazolopyridine thiols.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. nih.govresearchgate.net The condensation of 2-Amino-6-methylpyridin-3-ol with carbon disulfide could potentially be accelerated using this technique.
Ultrasonic Irradiation (Sonochemistry) : Ultrasound can enhance chemical reactivity through acoustic cavitation. nih.gov This method can promote reactions at lower temperatures and in shorter times, making it an energy-efficient alternative. It has been successfully used in the synthesis of various heterocyclic rings, including oxazoles. nih.gov
Use of Greener Solvents and Catalysts : Replacing traditional volatile organic solvents (VOCs) with greener alternatives like ionic liquids, deep eutectic solvents, or even water can significantly reduce the environmental impact of a synthesis. ijpsonline.com Furthermore, the use of reusable catalysts can minimize waste. For example, solid-supported base catalysts could be employed in the condensation step, simplifying purification.
Solvent-Free Reactions : Performing reactions under solvent-free conditions, for instance by grinding solid reactants together (mechanochemistry), represents a highly efficient and green approach. researchgate.net This method minimizes solvent waste and can lead to the formation of products with high purity.
The table below summarizes how green chemistry principles can be applied to the synthesis of the target compound.
| Green Chemistry Principle | Application in Oxazolopyridine Thiol Synthesis | Potential Benefits |
|---|---|---|
| Energy Efficiency | Use of microwave irradiation or sonication instead of conventional reflux. | Reduced reaction times, lower energy consumption. researchgate.netnih.gov |
| Waste Prevention | One-pot synthesis procedures; use of catalytic reagents. | Fewer purification steps, less solvent and material waste. |
| Safer Solvents | Replacing DMF or other hazardous solvents with ionic liquids or performing reactions under solvent-free conditions. | Reduced toxicity and environmental pollution. ijpsonline.com |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Higher efficiency, less byproduct formation. |
Multicomponent and Cascade Reactions for Fused Heterocyclic Thiol Construction
Multicomponent reactions (MCRs) and cascade (or tandem) reactions are powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These strategies are increasingly applied to the synthesis of complex heterocyclic systems.
Multicomponent Reactions (MCRs):
MCRs involve the reaction of three or more starting materials in a single pot to form a final product that incorporates substantial portions of all the reactant molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, the construction of the core oxazole ring can be achieved through various MCRs. For instance, the van Leusen oxazole synthesis is a well-known reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions nih.gov. This [3+2] cycloaddition strategy highlights the potential for MCRs to construct the oxazole moiety of the target molecule nih.gov.
Another relevant approach is the acid-promoted multicomponent tandem cyclization, which can yield fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. This method proceeds via a Robinson-Gabriel-type reaction mechanism figshare.com. The principles of these MCRs, which efficiently generate substituted oxazole rings, could be adapted to precursors containing the pyridine scaffold to build the fused oxazolo[4,5-b]pyridine system. The general applicability of MCRs in creating diverse heterocyclic libraries suggests their potential utility in generating analogues of the target compound.
Cascade Reactions:
The table below summarizes some MCR and cascade reaction types that are relevant to the synthesis of fused heterocyclic systems.
| Reaction Type | Description | Potential Application to Fused Oxazoles | Key Features |
| van Leusen Reaction | A [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. | Synthesis of the oxazole ring using a functionalized pyridine-aldehyde precursor. | Mild conditions, high efficiency for oxazole formation. |
| Robinson-Gabriel Type MCR | Acid-promoted reaction of arylglyoxals, nitriles, and C-nucleophiles to form fully substituted oxazoles. | Construction of a highly substituted oxazolo[4,5-b]pyridine core. | High functional group diversity, tandem cyclization. |
| Palladium-Catalyzed Tandem Reaction | Sequential C-N bond formation and dehydration/cyclization. | Formation of the fused oxazole ring from a suitably functionalized pyridine intermediate. | High efficiency, chemoselectivity. |
| Microwave-Assisted Cascade | Catalyst-free tandem reactions promoted by microwave irradiation. | Eco-friendly and rapid synthesis of the fused heterocyclic scaffold. | Green chemistry approach, short reaction times. |
Synthesis of Key Intermediates and Precursors to this compound
The most critical precursor for the synthesis of this compound is 2-amino-5-methylpyridin-3-ol . This ortho-amino alcohol provides the necessary functionalities on the pyridine ring to construct the fused oxazole-2-thione moiety. The synthesis of the final thiol product typically involves the cyclization of this precursor with a thiocarbonyl source, such as carbon disulfide or its derivatives.
The synthesis of 2-amino-5-methylpyridin-3-ol itself is a multi-step process, generally starting from more readily available pyridine derivatives. A common and effective strategy mirrors the synthesis of the parent compound, 2-amino-3-hydroxypyridine chemicalbook.com. This involves the nitration of a suitable precursor followed by the reduction of the nitro group.
Synthetic Pathway to 2-amino-5-methylpyridin-3-ol:
Nitration: The synthesis often begins with 2-amino-5-methylpyridine. Nitration of this compound introduces a nitro group onto the pyridine ring. A related procedure for the synthesis of 2-amino-3-methyl-5-nitropyridine involves dissolving 2-amino-3-methylpyridine in concentrated sulfuric acid, followed by treatment with a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures chemicalbook.com. For the required 3-nitro isomer, a key intermediate would be 2-hydroxy-5-methyl-3-nitropyridine. This compound can be prepared from 2-amino-5-methylpyridine chemicalbook.com.
Reduction: The subsequent step is the reduction of the nitro group of 2-hydroxy-5-methyl-3-nitropyridine to an amino group. Catalytic hydrogenation is a standard method for this transformation. For the analogous non-methylated compound, 2-hydroxy-3-nitropyridine is reduced to 2-amino-3-hydroxypyridine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere chemicalbook.com. This method is generally high-yielding and clean.
An alternative route to 2-amino-3-hydroxypyridines involves the reaction of furan-2-carboxylic acid derivatives with ammonia in a solvent containing amide groups at high temperatures (230 °C) in an autoclave google.com. This method transforms the furan ring into the 2-amino-3-hydroxypyridine core.
Final Cyclization Step:
Once the key intermediate, 2-amino-5-methylpyridin-3-ol, is obtained, the final step is the construction of the oxazolo-2-thione ring. This is typically achieved by reacting the ortho-amino alcohol with carbon disulfide in the presence of a base. A reported method for the synthesis of the parent 2-mercapto-oxazolo[4,5-b]pyridine involves refluxing 2-amino-3-hydroxypyridine with potassium methyl xanthate (MeOCS₂K), which is prepared in situ from potassium hydroxide, methanol, and carbon disulfide prepchem.com. This one-pot cyclization provides the desired fused heterocyclic thiol.
The table below outlines the key precursors and reagents in the synthesis of this compound.
| Precursor/Intermediate | Reagent(s) | Product | Reaction Type |
| 2-Amino-5-methylpyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Hydroxy-5-methyl-3-nitropyridine | Electrophilic Nitration |
| 2-Hydroxy-5-methyl-3-nitropyridine | H₂, Pd/C | 2-Amino-5-methylpyridin-3-ol | Catalytic Hydrogenation (Reduction) |
| 2-Amino-5-methylpyridin-3-ol | CS₂, KOH, MeOH | This compound | Cyclization/Thionation |
Chemical Reactivity and Derivatization of 5 Methyloxazolo 4,5 B Pyridine 2 Thiol
Electrophilic and Nucleophilic Substitution Reactions on the Oxazolopyridine Ring System
The reactivity of the oxazolo[4,5-b]pyridine (B1248351) core is dictated by the electronic properties of the fused heterocyclic system. The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-activation. Conversely, it is generally resistant to electrophilic aromatic substitution unless strong activating groups are present. The fusion of the oxazole (B20620) ring can further modulate this reactivity.
Nucleophilic Aromatic Substitution (SNAr): Highly electron-deficient azolopyridine systems, such as those containing nitro groups, are known to react readily with weak nucleophiles. nih.govresearchgate.net For the 5-methyloxazolo[4,5-b]pyridine (B13504255) scaffold, the introduction of a good leaving group, such as a halogen, at positions susceptible to nucleophilic attack (e.g., C7) would enable substitution reactions. Studies on analogous 2,4-dichloroquinazoline (B46505) precursors consistently show regioselective SNAr reactions at the C4 position with various amine nucleophiles. nih.gov This suggests that halogenated derivatives of 5-methyloxazolo[4,5-b]pyridine could similarly undergo regioselective substitution with nucleophiles like amines, thiols, or alkoxides. The reaction is often facilitated by a base to neutralize the generated acid. nih.gov
Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult. However, the fused oxazole ring may influence the regioselectivity of such reactions if they can be forced to occur. More commonly, electrophilic attack occurs at the nitrogen atom of the pyridine ring.
Transformations Involving the Thiol (-SH) and Methyl Thio (-SCH3) Moieties
The thiol group is a highly versatile functional handle for derivatization. It can be readily alkylated to form thioethers, such as the corresponding 2-methylthio derivative, 2-(Methylthio)oxazolo[4,5-b]pyridine. Both the thiol and the resulting thioether can undergo a variety of transformations.
The sulfur atom in the thiol or thioether moiety can be selectively oxidized to higher oxidation states. The oxidation of related sulfide (B99878) derivatives of thiazolo[4,5-b]pyridines to sulfones has been demonstrated as a key step in synthetic pathways. researchgate.net This transformation is typically achieved using common oxidizing agents. The resulting sulfone group is a strong electron-withdrawing group and an excellent leaving group, which significantly activates the ring for subsequent nucleophilic substitution reactions. researchgate.net For instance, treating a 2-thiopyridine with potassium permanganate (B83412) can yield the corresponding 2-sulfonylpyridinium salt. chemrxiv.org
Table 1: Potential Oxidation Reactions
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| 5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine | m-CPBA (1 equiv.) | 5-Methyl-2-(methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide) |
While specific examples for the reduction of halogenated 5-methyloxazolo[4,5-b]pyridine-2-thiol are not extensively documented, standard protocols for the reductive dehalogenation of heterocyclic compounds are applicable. These methods are crucial for removing halogen atoms introduced to direct other synthetic steps or to arrive at the final desired compound. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common and effective method for this purpose.
The thiol group itself can act as a nucleophile. For example, in the synthesis of related thiazolo[4,5-b]pyridine (B1357651) derivatives, heterocyclic thiols have been used to displace leaving groups on other molecules to form new sulfur linkages. pensoft.net
More significantly, after conversion of the thiol to a thioether and subsequent oxidation to a sulfone, the sulfonyl group can be displaced by various nucleophiles. A notable application is the nucleophilic desulfonative substitution with amines. In the synthesis of thiazolo[4,5-b]pyridine derivatives, the sulfonyl moiety was effectively replaced by various amines upon refluxing in the presence of a mild base, yielding a library of 2-amino-substituted products. researchgate.net This strategy provides a powerful route to novel derivatives of the oxazolopyridine scaffold.
Table 2: Example of Nucleophilic Desulfonative Substitution
| Substrate | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| 5-Methyl-2-(methylsulfonyl)oxazolo[4,5-b]pyridine | Secondary Amine (e.g., Piperidine) | Reflux, Mild Base (e.g., Triethylamine) | 2-(Piperidin-1-yl)-5-methyloxazolo[4,5-b]pyridine |
Annulation Reactions and Construction of Polycyclic Systems Incorporating the Oxazolo[4,5-b]pyridine Moiety
The oxazolo[4,5-b]pyridine framework can serve as a foundational structure for building more complex, polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a key strategy in this regard. Synthetic approaches for the analogous thiazolo[4,5-b]pyridines often involve the annulation of a pyridine ring onto a thiazole (B1198619) precursor or vice versa. researchgate.netdmed.org.ua For instance, three-component condensation reactions have been employed to construct the thiazolo[4,5-b]pyridine system in one pot. dmed.org.ua Similar strategies could be envisioned where this compound or its derivatives, possessing appropriate functional groups, act as substrates for intramolecular cyclization or intermolecular condensation-cyclization reactions to yield tricyclic or tetracyclic structures.
Click Chemistry Applications in the Functionalization of Oxazolopyridine Thiols
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The thiol group is an excellent participant in several types of click reactions, most notably the thiol-ene and thiol-yne reactions. rsc.orgresearchgate.net This allows for the efficient conjugation of the this compound core to molecules containing alkene or alkyne functionalities under mild conditions.
Furthermore, the oxazolopyridine scaffold can be functionalized with other "click-ready" handles, such as azides or terminal alkynes. This would enable its participation in the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govchemrxiv.org This powerful reaction is widely used for creating complex molecular architectures and for bioconjugation. mdpi.com The introduction of an alkyne or azide (B81097) group onto the oxazolopyridine ring, potentially via nucleophilic substitution of a halogenated precursor, would render the molecule a versatile building block for applications in medicinal chemistry and materials science.
Comparative Reactivity with Related Heterocyclic Thiols
The chemical reactivity of this compound is profoundly influenced by the electronic interplay between the oxazole and pyridine rings, the presence of the nucleophilic thiol group, and the electronic effect of the methyl substituent. A comparative analysis with structurally related heterocyclic thiols, such as Benzoxazole-2-thiol, Thiazolo[4,5-b]pyridine-2-thiol, and Pyridine-2-thiol (B7724439), provides valuable insights into its chemical behavior.
A crucial aspect of the reactivity of these compounds is their existence in a tautomeric equilibrium between the thiol form and the thione form. For most related 2-mercapto-N-heterocycles, the thione tautomer is the more stable and predominant form in solution and the solid state. acs.org It is therefore anticipated that this compound primarily exists as 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one. The reactivity, particularly in nucleophilic substitution reactions, is dictated by the generation of the thiolate anion upon deprotonation by a base.
Nucleophilicity and Acidity
The nucleophilicity of the sulfur atom is directly related to the acidity (pKa) of the thiol proton (or the N-H proton in the more stable thione tautomer). The ease of forming the reactive thiolate anion determines the rate of many of its characteristic reactions. The electronic nature of the fused ring system is the primary determinant of this acidity.
Comparison with Benzoxazole-2-thiol: The pyridine ring in the oxazolopyridine scaffold contains an electron-withdrawing nitrogen atom. This feature stabilizes the negative charge of the conjugate base (the thiolate) through induction and resonance, making this compound more acidic (lower pKa) than Benzoxazole-2-thiol. The benzene (B151609) ring in the latter lacks this intrinsic electron-withdrawing heteroatom.
Comparison with Thiazolo[4,5-b]pyridine-2-thiol: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring alters the electronic landscape. Oxygen is more electronegative than sulfur, suggesting that the oxazole ring may exert a stronger electron-withdrawing effect, potentially leading to a slightly higher acidity for the oxazolopyridine derivative compared to its thiazolopyridine counterpart.
Effect of the 5-Methyl Group: The methyl group at the 5-position of the pyridine ring is an electron-donating group. It slightly destabilizes the thiolate anion, thereby decreasing the acidity (increasing the pKa) relative to the unsubstituted Oxazolo[4,5-b]pyridine-2-thiol (B2489188). However, this electron donation also enhances the nucleophilicity of the resulting thiolate, potentially increasing its reaction rate with electrophiles. nih.gov
The following table summarizes the predicted trends in acidity for these related compounds.
| Compound | Key Structural Difference | Predicted Relative Acidity |
|---|---|---|
| This compound | Target compound | High |
| Benzoxazole-2-thiol | Benzene ring instead of pyridine | Lowest |
| Pyridine-2-thiol | No fused oxazole ring | Low |
| Thiazolo[4,5-b]pyridine-2-thiol | Thiazole ring (S) instead of oxazole (O) | High (Potentially slightly lower than oxazolo- analog) |
| Oxazolo[4,5-b]pyridine-2-thiol | Unsubstituted (no methyl group) | Highest |
Reactivity in S-Alkylation and S-Acylation
The most characteristic reaction of heterocyclic thiols is nucleophilic substitution at the sulfur atom. jmaterenvironsci.com The thiolate anion, readily formed in the presence of a base, is a soft nucleophile that reacts efficiently with various electrophiles, most notably alkyl and acyl halides, to form S-substituted derivatives. tandfonline.comresearchgate.net
Given its predicted high acidity and the enhanced nucleophilicity of its thiolate due to the methyl group, this compound is expected to undergo S-alkylation and S-acylation readily. The reaction conditions are generally mild, typically involving a base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like DMF or acetonitrile. researchgate.net The reactivity is comparable to, or potentially greater than, that of Benzoxazole-2-thiol and Pyridine-2-thiol under similar conditions. Studies on related benzoxazole-2-thiols and oxazolo[4,5-b]pyridine-2-thiols demonstrate facile alkylation with reagents like propargyl bromide to introduce new functionalities. researchgate.net
| Heterocyclic Thiol | Typical Reagents | Base/Solvent System | Relative Reactivity Trend |
|---|---|---|---|
| This compound | Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃ / DMF | High |
| Benzoxazole-2-thiol | Alkyl Halides, Acyl Halides | K₂CO₃ / DMF or NaH / THF | Moderate |
| Pyridine-2-thiol | Alkyl Halides | Base / Alcohol | Moderate-High |
| Thiazolo[4,5-b]pyridine-2-thiol | Alkyl Halides | Base / DMF | High |
Reactivity towards Oxidation
A common reaction pathway for thiols is oxidation, which typically yields disulfides. Pyridine-2-thiol, for instance, is readily oxidized to 2,2'-dipyridyl disulfide, a reaction that can even be autocatalytic. wikipedia.org This transformation is also observed in the presence of mild oxidizing agents or certain metal ions. mdpi.com It is highly probable that this compound exhibits similar behavior, undergoing oxidative coupling to form the corresponding disulfide dimer under appropriate conditions. The fused aromatic system is generally stable to mild oxidation that targets the thiol group.
Structural Elucidation and Spectroscopic Characterization of 5 Methyloxazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Methyloxazolo[4,5-b]pyridine-2-thiol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons on the pyridine (B92270) ring.
The protons of the pyridine ring would likely appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the positions of the substituents and the electronic effects of the fused oxazole (B20620) ring. The methyl group protons would be expected to appear as a singlet in the upfield region (around δ 2.3-2.6 ppm). The thiol proton (-SH) can appear over a wide range and is often broad; its position is also sensitive to solvent and concentration. In some cases, it may undergo exchange with solvent protons, leading to its signal being broadened or even unobserved.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | d, m |
| Methyl-H | 2.3 - 2.6 | s |
| Thiol-H | Variable (often broad) | s (broad) |
| Note: d = doublet, m = multiplet, s = singlet. Data is predicted based on analogous structures. |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. A study on various oxazolopyridine systems provides a basis for predicting the chemical shifts. chemicalbook.com
The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 110-160 ppm). The carbon of the C=S group (thione tautomer) would appear at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm. The methyl carbon would be found in the upfield region of the spectrum (around δ 15-25 ppm). The carbons of the oxazole ring would also have characteristic chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine-C | 110 - 160 |
| Oxazole-C | 140 - 165 |
| C=S | 160 - 180 |
| Methyl-C | 15 - 25 |
| Data is predicted based on analogous structures. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation pattern would be characteristic of the oxazolo[4,5-b]pyridine (B1248351) core. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules or radicals. For the target compound, potential fragmentation could include the loss of the thiol group or cleavage of the oxazole ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-SH]⁺ | Loss of the thiol radical |
| [M-CS]⁺ | Loss of carbon monosulfide |
| Fragmentation patterns are predicted based on the analysis of similar heterocyclic structures. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. The C=N stretching vibration of the pyridine and oxazole rings would likely appear in the 1620-1500 cm⁻¹ region. The C-S stretching vibration typically appears in the 800-600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. It is important to note that this compound can exist in tautomeric equilibrium with its thione form, which would show a characteristic C=S stretching band around 1200-1050 cm⁻¹ and an N-H stretching band around 3400-3200 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S-H stretch | 2550 - 2600 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 2980 - 2850 |
| C=N stretch | 1620 - 1500 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-S stretch | 800 - 600 |
| Data is predicted based on characteristic functional group frequencies. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The fused aromatic system of the oxazolo[4,5-b]pyridine core constitutes a significant chromophore. Research on related oxazolo[4,5-b]pyridine derivatives has shown that their absorption spectra are influenced by substituents and solvent polarity. scielo.org.za The introduction of the methyl and thiol groups will affect the electronic distribution and, consequently, the absorption maxima (λ_max). Typically, such conjugated systems exhibit strong absorptions in the UV region (200-400 nm).
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can provide valuable information about the chemical environment of the constituent atoms, particularly nitrogen and sulfur.
The binding energies of the core electrons of nitrogen (N 1s) and sulfur (S 2p) would be sensitive to their oxidation states and local chemical environments within the heterocyclic structure. For instance, the N 1s spectrum could potentially distinguish between the nitrogen atom in the pyridine ring and the one in the oxazole ring. Similarly, the S 2p spectrum would confirm the presence of the thiol (or thione) group. This technique is especially powerful for analyzing thin films or surface-adsorbed layers of the compound.
Crystallographic Studies of this compound and its Congeners
For instance, in the case of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, the molecule crystallizes in an orthorhombic system. nih.gov The thiazolopyridine ring system is nearly planar, and weak C—H···N hydrogen-bonding interactions are observed, which contribute to the formation of chains within the crystal lattice. nih.gov Similarly, the crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine also exhibits an orthorhombic crystal system. nih.gov In this derivative, the dihedral angle between the thiazolopyridine core and the methylphenyl group is a notable feature, and the crystal structure is stabilized by a combination of inversion-related molecular overlap and C—H···N hydrogen bonds. nih.gov
Another illustrative example is 2-(methylthio)thiazolo[4,5-b]pyridine, which crystallizes in a monoclinic system. researchgate.netresearchgate.net The detailed crystallographic data for these congeners, as presented in the tables below, underscore the structural diversity that arises from different substitution patterns.
Table 1: Crystallographic Data for 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.6376 (2) |
| b (Å) | 10.1602 (2) |
| c (Å) | 8.9254 (2) |
| V (ų) | 873.98 (3) |
| Z | 4 |
| Temperature (K) | 150 |
Table 2: Crystallographic Data for 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.29 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.6702 (1) |
| b (Å) | 12.6492 (3) |
| c (Å) | 22.9821 (5) |
| V (ų) | 2229.77 (8) |
| Z | 8 |
| Temperature (K) | 293 |
Table 3: Crystallographic Data for 2-(methylthio)thiazolo[4,5-b]pyridine researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₆N₂S₂ |
| Molecular Weight | 182.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (1) |
| b (Å) | 13.861 (2) |
| c (Å) | 11.728 (1) |
| β (°) | 91.538 (1) |
| V (ų) | 1645.1 |
| Z | 8 |
| Temperature (K) | 296 |
These crystallographic studies of congeners provide a foundational understanding of the structural possibilities for this compound. It is reasonable to infer that the oxazolo-derivative would also possess a planar bicyclic system. The presence of the methyl group at the 5-position and the thiol group at the 2-position would likely lead to specific intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen and the nitrogen atoms of the pyridine or oxazole rings, as well as potential S···N or S···S interactions, which would dictate the final crystal packing arrangement.
Computational and Theoretical Investigations of 5 Methyloxazolo 4,5 B Pyridine 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the electronic structure of oxazolo[4,5-b]pyridine (B1248351) derivatives, providing insights into their stability and reactivity. rsc.orgresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org For instance, in studies of related 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.35 to 4.48 eV for the most active compounds. rsc.org A smaller energy gap generally implies higher reactivity.
These calculations also allow for the mapping of Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. NBO analysis provides information about charge transfer and delocalization within the molecule.
Table 1: Calculated Electronic Properties of Active 2-(substituted)oxazolo[4,5-b]pyridine Derivatives Data derived from studies on structurally similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.3508 |
| P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.4471 |
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | - | - | 4.4852 |
This table is interactive. Click on the headers to sort.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For compounds structurally related to 5-Methyloxazolo[4,5-b]pyridine-2-thiol, docking studies have been performed to evaluate their binding affinity to various biological targets. For example, derivatives of the closely related thiazolo[4,5-b]pyridine (B1357651) and oxazolo[4,5-b]pyridine scaffolds have been docked against enzymes like DNA gyrase and MurD ligase to explore their potential as antimicrobial agents. rsc.orgmdpi.com Other studies have investigated interactions with cyclooxygenase (COX) enzymes to assess anti-inflammatory potential. nih.govresearchgate.netresearchgate.net
The results of these simulations provide a binding energy score, which estimates the strength of the interaction, and a detailed view of the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. mdpi.com For instance, docking of active oxazolo[4,5-b]pyridine derivatives into the ATP binding site of DNA gyrase revealed similar protein-ligand interactions as known inhibitors. rsc.org
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used not only for understanding electronic structures but also for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction.
For heterocyclic systems, DFT has been used to predict the regioselectivity of reactions, such as ring closures. researchgate.net This involves comparing the activation energies for different possible reaction pathways to determine the most likely product. For this compound, DFT could be employed to study its synthesis pathways or its reactions with other molecules, such as electrophiles or nucleophiles.
Geometric optimization using DFT provides the most stable three-dimensional structure of the molecule. rsc.org Calculations on related compounds are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), which has been shown to reproduce experimental geometries accurately for similar heterocyclic structures. rsc.orgmdpi.com
Conformational Analysis and Tautomerism Studies of Thiol-Thione Forms
Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol (-SH) form and the thione (=S) form. wikipedia.org This tautomerism is a dynamic equilibrium, and the predominant form can be influenced by the solvent, temperature, and concentration. wikipedia.orgjocpr.com
Computational studies are essential for determining the relative stability of these tautomers. Quantum chemical calculations can predict the energies of both the thiol and thione forms, revealing which isomer is more stable in the gas phase or in different solvents. researchgate.net For many related heterocyclic thiols, such as 2-mercaptopyridine (B119420) and various triazole-thiones, the thione form is generally found to be the more stable tautomer in the solid state and in polar solvents. wikipedia.orgjocpr.comnih.gov The presence of the thione form is supported by the absence of a characteristic S-H stretching band in the infrared spectra of similar compounds. ekb.eg
The equilibrium between these two forms is crucial as it can significantly affect the molecule's chemical reactivity and its ability to interact with biological targets.
Figure 1: Thiol-Thione Tautomerism Illustrative representation of the tautomeric equilibrium.
Thiol FormThione FormIn silico Prediction of Biological Activity Profiles
In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities. These computational models use the chemical structure of a molecule to estimate its properties, helping to prioritize candidates for synthesis and experimental testing. nih.gov
For derivatives of oxazolo[4,5-b]pyridine and related scaffolds, in silico tools have been used to predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME). rsc.orgmdpi.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict specific biological activities. plos.org These models correlate structural or physicochemical properties of a series of compounds with their experimentally determined biological activity. By applying such models, the potential antimicrobial, anti-inflammatory, or anticancer activity of this compound and its analogs can be computationally estimated, guiding further investigation. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 5 Methyloxazolo 4,5 B Pyridine 2 Thiol Derivatives
Correlating Structural Modifications with In Vitro Biological Activities
While specific in vitro biological activity data for a wide range of 5-Methyloxazolo[4,5-b]pyridine-2-thiol derivatives is not extensively documented in publicly available literature, SAR studies of the broader class of oxazolopyridines and the closely related thiazolo[4,5-b]pyridines provide significant insights. researchgate.netresearchgate.net These compounds are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
For the analogous thiazolo[4,5-b]pyridine-2-one derivatives, modifications at the N3, C5, and C6 positions have been shown to significantly impact their anti-inflammatory and antioxidant activities. nih.gov For instance, the introduction of a propanenitrile or propanoic acid group at the N3 position of the thiazolo[4,5-b]pyridin-2-one core resulted in compounds with strong anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. nih.gov
In the context of anticancer activity, studies on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have demonstrated that substitutions on the phenyl ring can modulate antimicrobial and cytotoxic effects. One particular derivative, compound 3g (specific substitution on the phenyl ring not detailed in the abstract), showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com
The following interactive table summarizes hypothetical in vitro data based on observed trends in related heterocyclic systems to illustrate potential SAR correlations for this compound derivatives.
| Compound ID | R1 (at 5-position) | R2 (on a phenyl ring at C7, hypothetical) | In Vitro Activity (IC50, µM) - Hypothetical |
| A-1 | -CH3 | -H | 15.2 |
| A-2 | -CH3 | 4-OCH3 | 8.5 |
| A-3 | -CH3 | 4-Cl | 22.1 |
| A-4 | -H | -H | 25.6 |
This data is illustrative and based on general principles observed in related heterocyclic compounds.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for biological activity. For the related 3Н-thiazolo[4,5-b]pyridin-2-one derivatives, pharmacophore models have been generated to understand their anti-inflammatory activity, which is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes. dmed.org.ua
These models often highlight the importance of the fused bicyclic thiazolopyridine scaffold in providing the correct steric and electronic features for binding to the target enzyme. dmed.org.ua Key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Lead optimization strategies for this class of compounds would likely involve:
Modification of the Thiol Group: The thiol group is a key functional group that can be alkylated or otherwise modified to explore interactions with the target protein and to modulate physicochemical properties. pipzine-chem.com
Substitution on the Pyridine (B92270) Ring: The methyl group at the 5-position can be varied to explore the impact on potency and selectivity. Other positions on the pyridine ring could also be substituted to optimize interactions within the binding pocket.
Introduction of Diverse Substituents: Building upon the core scaffold, various substituents can be introduced, guided by computational modeling, to enhance target affinity and improve pharmacokinetic properties. General optimization strategies often involve the manipulation of functional groups and isosteric replacements to improve efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Influence of Substituent Effects on Bioactivity and Selectivity
The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity and selectivity. Drawing parallels from broader studies on pyridine derivatives, certain trends can be anticipated. researchgate.net
For antiproliferative activity, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance the activity of pyridine derivatives. Conversely, the introduction of halogen atoms or bulky groups tends to decrease antiproliferative activity. researchgate.net This suggests that for anticancer applications, derivatives of this compound bearing small, electron-donating groups might be more effective.
In the context of kinase inhibition, a study on 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors highlighted the importance of specific substitutions for achieving potency. nih.gov This underscores the need for systematic exploration of the chemical space around the core scaffold to identify substituents that confer selectivity for a particular biological target.
The following table illustrates the potential influence of different substituents on the bioactivity of a hypothetical series of this compound derivatives.
| Substituent at C7 (Hypothetical) | Predicted Effect on Antiproliferative Activity | Rationale (based on general pyridine SAR) |
| -OCH3 | Enhancement | Electron-donating, potential for H-bonding. researchgate.net |
| -Cl | Reduction | Halogen, potentially unfavorable steric/electronic effects. researchgate.net |
| -NH2 | Enhancement | Small, H-bonding potential. researchgate.net |
| -C(CH3)3 | Reduction | Bulky group, potential for steric hindrance. researchgate.net |
Comparative SAR Analysis with Related Heterocyclic Thiol Compounds
The this compound scaffold can be compared with other bicyclic heterocyclic thiols to understand the contribution of the oxazole (B20620) ring and the pyridine nitrogen to its biological activity.
Comparison with Thiazolo[4,5-b]pyridine-2-thiol: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to give the thiazolo[4,5-b]pyridine (B1357651) scaffold can significantly alter the electronic properties, bond angles, and hydrogen bonding capacity of the molecule. Thiazolo[4,5-b]pyridine derivatives have been extensively studied and have shown a broad range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govmdpi.com A comparative analysis would be crucial to determine if the oxazolo-scaffold offers any advantages in terms of potency, selectivity, or metabolic stability.
Comparison with Imidazo[4,5-b]pyridine-2-thiol: Replacing the oxygen atom with a nitrogen atom (bearing a hydrogen) would lead to the imidazo[4,5-b]pyridine system. This change introduces an additional hydrogen bond donor, which could lead to different binding interactions with biological targets. Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiproliferative and antiviral activities. mdpi.com
Comparison with Purine-2-thiol (a Thiopurine): Purine (B94841) analogs are well-known antimetabolites used in cancer chemotherapy. The oxazolo[4,5-b]pyridine (B1248351) system is structurally similar to purines, and this similarity could be a basis for its potential anticancer activity. A comparative SAR could reveal whether the oxazolopyridine core can mimic the purine system in binding to enzymes involved in nucleic acid synthesis.
The subtle structural differences between these heterocyclic systems can lead to significant variations in their biological profiles, highlighting the importance of the specific heteroatoms and their arrangement within the fused ring system.
Biological Activities of 5 Methyloxazolo 4,5 B Pyridine 2 Thiol and Its Analogues Preclinical/in Vitro Research Focus
Antimicrobial Efficacy Investigations
Derivatives of the oxazolo[4,5-b]pyridine-2-thiol (B2489188) core structure have been synthesized and evaluated for their efficacy against a variety of microbial pathogens. researchgate.net These studies highlight the potential of this chemical class in the development of new antimicrobial agents.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
A series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives were synthesized and screened for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). researchgate.net The results, presented in the table below, indicate varying levels of inhibitory activity.
| Bacterial Strain | Activity of Analogues |
|---|---|
| Escherichia coli | Moderate activity observed for some derivatives. researchgate.net |
| Pseudomonas aeruginosa | Some derivatives displayed moderate activity. researchgate.net |
| Staphylococcus aureus | Promising activity was identified in several compounds. researchgate.net |
| Streptococcus pyogenes | Several derivatives showed notable inhibitory effects. researchgate.net |
Similarly, novel sulfonamide isoxazolo[5,4-b]pyridine derivatives have been synthesized and tested for their antibacterial properties. nih.gov Two compounds in this series, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide, demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125, 250, and 500 µg. nih.gov Furthermore, studies on imidazo[4,5-b]pyridine derivatives showed that while most tested compounds lacked significant antibacterial activity, one derivative with a 2-imidazolinyl amidino group exhibited moderate activity against E. coli. mdpi.com
Antifungal Activity Against Pathogenic Fungi
The antifungal potential of oxazolo[4,5-b]pyridine-2-thiol analogues has also been investigated. In a study involving 1,2,3-triazole linked derivatives, compounds were tested against three pathogenic fungi: Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net The research identified several promising compounds with notable antifungal activity.
| Fungal Strain | Activity of Analogues |
|---|---|
| Candida albicans | Several derivatives demonstrated significant inhibitory action. researchgate.net |
| Aspergillus niger | Some compounds showed promising antifungal effects. researchgate.net |
| Aspergillus clavatus | Notable activity was observed for certain derivatives. researchgate.net |
In a related context, a study on thiazolo[4,5-b]pyridine (B1357651) derivatives found that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited the highest antimicrobial activity, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.net
Antimycobacterial Activity Studies
Antineoplastic and Cytotoxic Potency in Cancer Cell Lines (In Vitro)
The cytotoxic potential of compounds structurally related to 5-Methyloxazolo[4,5-b]pyridine-2-thiol has been explored against various human cancer cell lines. Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were designed, synthesized, and evaluated for their in vitro cytotoxic activity against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). mdpi.com The half-maximal cytotoxic concentrations (CC50) for these compounds were determined. mdpi.com For the HT29 colorectal adenocarcinoma cell line, the CC50 values of the tested oxazolo[5,4-d]pyrimidines ranged from 58.44 to 224.32 µM. mdpi.com
| Cancer Cell Line | Compound Series | Observed Cytotoxic Activity (CC50/IC50) |
|---|---|---|
| HT29 (Primary Colon Adenocarcinoma) | Oxazolo[5,4-d]pyrimidines | 58.44 to 224.32 µM mdpi.com |
| MCF7 (Breast Adenocarcinoma) | Sulfonamide isoxazolo[5,4-b]pyridines | 50% inhibition at 152.56 µg/mL and 161.08 µg/mL for two derivatives nih.gov |
Furthermore, certain sulfonamide isoxazolo[5,4-b]pyridine derivatives showed a 50% inhibition of proliferation of the breast carcinoma cell line MCF7 at concentrations of 152.56 µg/mL and 161.08 µg/mL. nih.gov In another study, some imidazo[4,5-b]pyridine derivatives displayed selective and strong antiproliferative activity in the sub-micromolar inhibitory concentration range against colon carcinoma. mdpi.com
Enzyme Inhibition Mechanism Studies
Inhibition of Carbonic Anhydrase and Related Enzymes
The inhibition of carbonic anhydrases (CAs), a group of ubiquitous metalloenzymes, is a therapeutic target for various diseases. nih.gov Research into pyridine-based sulfonamides has revealed their potential as CA inhibitors. A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov The results showed that several of these derivatives exhibited interesting inhibition activity towards the cytosolic isoforms hCA I and hCA II. nih.gov
| Enzyme | Inhibitor Class | Inhibition Data |
|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | Pyrazolo[4,3-c]pyridine sulfonamides | Several derivatives showed interesting inhibitory activity. nih.gov |
| Human Carbonic Anhydrase II (hCA II) | Pyrazolo[4,3-c]pyridine sulfonamides | Several derivatives showed interesting inhibitory activity. nih.gov |
| Human Carbonic Anhydrase IX (hCA IX) | Pyrazolo[4,3-c]pyridine sulfonamides | Evaluated for inhibitory activity. nih.gov |
| Human Carbonic Anhydrase XII (hCA XII) | Pyrazolo[4,3-c]pyridine sulfonamides | Evaluated for inhibitory activity. nih.gov |
Similarly, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were prepared and assayed as inhibitors of several CA isoforms, including the cytosolic CA I and II, and the membrane-associated CA IV. nih.gov These compounds generally showed weak inhibitory activity against hCA I and hCA II. nih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibitory Activity
Analogues of this compound, specifically those with a thiazolo[5,4-b]pyridine (B1319707) core, have been identified as potent inhibitors of Phosphoinositide 3-Kinase (PI3K). mdpi.com A series of these analogues featuring 2-pyridyl and 4-morpholinyl substitutions were designed and synthesized, showing strong PI3K inhibitory activity. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies revealed that a sulfonamide group was a crucial structural element for potent activity against the PI3Kα isoform. mdpi.com The pyridyl group attached to the thiazolo[5,4-b]pyridine core was also identified as a key unit for inhibitory potency; replacing it with a phenyl group led to a significant drop in activity. mdpi.com
One representative compound from this series, 19a , demonstrated nanomolar inhibitory activity against three PI3K isoforms: PI3Kα, PI3Kγ, and PI3Kδ. mdpi.com However, its inhibitory effect on PI3Kβ was about 10 times weaker. mdpi.com Docking studies suggested that the N-heterocyclic core of compound 19a binds directly within the ATP binding pocket of the kinase. mdpi.com The thiazolo[5,4-b]pyridine scaffold has been utilized in the discovery of various kinase inhibitors, with the 4-nitrogen atom often acting as a hinge-binding motif for PI3K. nih.gov
| Compound | Target Isoform | IC₅₀ (nM) mdpi.com |
| 19a | PI3Kα | 3.6 |
| PI3Kγ | 1.8 | |
| PI3Kδ | 2.5 | |
| 19b (2-chloro-4-florophenyl sulfonamide) | PI3Kα | Nanomolar |
| 19c (5-chlorothiophene-2-sulfonamide) | PI3Kα | Nanomolar |
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is considered a promising target for chemotherapy due to its overexpression in several types of cancer. mdpi.comresearchgate.net The unique structure of its ATP-binding site allows for the development of selective small-molecule inhibitors. mdpi.com Research into analogues of known CK2 inhibitors like 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) has led to the synthesis of new halogenated azolo[4,5-b]pyridines with significant inhibitory activity. nih.govnih.gov
Specifically, new halogenated 1H-triazolo[4,5-b]pyridines and 1H-imidazo[4,5-b]pyridines were synthesized and evaluated for their effect on recombinant human CK2α and CK2α' kinases. nih.gov The most active compounds were di- and trihalogenated 1H-triazolo[4,5-b]pyridines, which exhibited IC₅₀ values in the low micromolar range against CK2α. nih.gov Crystal structures of these inhibitors complexed with CK2α have been obtained, providing insight into their binding mechanisms. nih.gov
| Compound | Target | IC₅₀ (µM) nih.gov |
| 4a (dihalogenated 1H-triazolo[4,5-b]pyridine) | CK2α | 2.56 |
| 5a (trihalogenated 1H-triazolo[4,5-b]pyridine) | CK2α | 3.82 |
| 10a (dihalogenated 1H-triazolo[4,5-b]pyridine) | CK2α | 3.26 |
Other Enzymatic Target Interactions
The versatile thiazolo[5,4-b]pyridine scaffold, an analogue to oxazolo[4,5-b]pyridine (B1248351), has been employed to develop inhibitors for a range of other kinases beyond PI3K. nih.gov These include inhibitors targeting ITK, BCR-ABL, RAF, and VEGFR2. nih.gov Furthermore, this scaffold has been functionalized to create novel inhibitors of the c-KIT enzyme, with some derivatives showing potent activity against imatinib-resistant mutants. nih.gov
In a related heterocyclic system, nih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have been designed as novel inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov One compound in this series, featuring a 2-thiopyridine group, showed a remarkable improvement in activity, with an 88.24% inhibition rate at a 10 µM concentration. nih.gov Docking studies suggested this enhanced activity was due to a hydrogen bond interaction between the nitrogen atom in the pyridine (B92270) ring and the Met332 residue of the enzyme. nih.gov
Agonistic and Antagonistic Modulations of Receptors (e.g., α7 Nicotinic Acetylcholine Receptors)
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in various physiological processes and is a significant drug target for conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com Modulation of this receptor can be achieved through positive allosteric modulators (PAMs), which bind to a site distinct from the acetylcholine binding site to enhance receptor activation. mdpi.com
While direct modulation of α7 nAChRs by this compound has not been detailed, other heterocyclic compounds have been investigated for this purpose. For example, SB-206553, a compound with a dipyrrole core, acts as a PAM of the α7 nAChR, potentiating nicotine-evoked responses. nih.gov The activation of α7 nAChRs on non-neuronal cells like macrophages can produce anti-inflammatory effects through an influx of calcium ions. mdpi.com The rapid desensitization of the α7 nAChR after activation is a key characteristic, and some modulators can facilitate the conversion of these desensitized states back to conducting states, thereby surmounting receptor desensitization. mdpi.commdpi.com Blockade of α7 nAChRs has been shown to have frequency-dependent inhibitory effects on dopamine release in the nucleus accumbens. nih.gov
Antioxidant Properties and Radical Scavenging Capabilities
Analogues such as thiazolo[4,5-b]pyridine derivatives have demonstrated notable antioxidant and radical scavenging properties. nih.gov The antioxidant activity of these synthesized compounds has been evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govpensoft.netresearchgate.net
A series of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and tested, showing promising results in these antioxidant assays. pensoft.netresearchgate.net Similarly, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and also showed antioxidant activity. nih.gov These findings suggest that the thiazolo[4,5-b]pyridine core is a promising scaffold for the development of new antioxidant agents. In a different but related pyridine-based system, the antioxidant analogue 6-Amino-2,4,5-trimethylpyridin-3-ol was reported to significantly inhibit the generation of reactive oxygen species (ROS) in vitro. nih.gov
HDAC6 Inhibitory Potential (as seen in patents for compounds)
Histone deacetylase 6 (HDAC6) has emerged as an attractive therapeutic target for cancer and neurodegenerative diseases. nih.govgoogle.com Its unique cytosolic location and structure distinguish it from other HDAC paralogs, creating an opportunity for the design of selective inhibitors. google.com
Patent literature describes compounds with 9- or 10-membered bicyclic heteroaryl cores, a category that includes the oxazolo[4,5-b]pyridine structure, as HDAC6 inhibitors. google.com These patents cover the use of such compounds for the treatment of HDAC6-associated diseases. google.com
Notably, the "-2-thiol" functional group of this compound is of particular interest. Thiol-based compounds, specifically mercaptoacetamides, have been developed as potent and selective HDAC6 inhibitors. nih.gov One such compound, bearing an aminoquinoline cap group, exhibited a potent 1.3 nM activity against HDAC6 with over 3000-fold selectivity against HDAC1. nih.gov This research highlights the potential importance of the thiol group for potent HDAC6 inhibition, suggesting that a compound combining both a bicyclic heteroaryl core and a thiol moiety could possess significant HDAC6 inhibitory potential. nih.govgoogle.com
Advanced Applications and Research Directions for 5 Methyloxazolo 4,5 B Pyridine 2 Thiol
Role in Medicinal Chemistry Beyond Direct Biological Screening
The utility of 5-Methyloxazolo[4,5-b]pyridine-2-thiol in medicinal chemistry extends beyond its initial screening as a bioactive agent. Its core structure is considered a "privileged scaffold," meaning it can be modified to interact with a wide range of biological targets.
Design and Synthesis of Novel Therapeutic Agents
The oxazolo[4,5-b]pyridine (B1248351) framework is a key building block in the synthesis of more complex molecules with therapeutic potential. Research on analogous structures, such as thiazolo[4,5-b]pyridines, has shown that this class of compounds can be chemically modified to produce derivatives with significant anti-inflammatory and antioxidant properties. researchgate.netnih.govresearchgate.net For instance, modifications at various positions on the fused ring system of thiazolo[4,5-b]pyridin-2-ones have led to the development of compounds with potent anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. nih.govresearchgate.net
Similarly, the synthesis of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol (B2489188) derivatives has yielded compounds with promising antimicrobial activity against various bacterial and fungal pathogens. asianpubs.org The strategic combination of the oxazolopyridine core with other pharmacologically active moieties like the triazole ring illustrates a key strategy in modern drug design. asianpubs.org The 5-methyl group on the target compound offers an additional point for structure-activity relationship (SAR) studies, potentially influencing the molecule's solubility, metabolic stability, and binding affinity to target proteins.
Investigating Enzyme Inhibition Mechanisms
Fused heterocyclic systems analogous to this compound are prominent in the design of specific enzyme inhibitors. For example, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes implicated in cancer and inflammatory diseases. nih.gov One such derivative exhibited extremely strong inhibitory activity against the PI3Kα isoform with an IC50 value of 3.6 nM. nih.gov
Furthermore, the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has been employed to design inhibitors of enzymes like adenosine (B11128) kinase and acetyl-CoA carboxylase. mdpi.com Molecular docking studies on these related compounds have revealed that the nitrogen atoms within the pyridine (B92270) ring system are often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases. nih.gov This body of research strongly suggests that this compound and its derivatives are valuable candidates for investigating the inhibition of various enzymes, particularly kinases, which are critical targets in oncology and immunology.
Materials Science Applications
The chemical properties of this compound, particularly the presence of electron-donating nitrogen and sulfur atoms, make it a promising candidate for applications in materials science.
Coordination Chemistry with Metal Ions for Catalysis and Material Development
The pyridine-thiol motif is an excellent ligand for coordinating with a wide range of metal ions. The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can act as a bidentate chelate, forming stable complexes with transition metals. nih.gov Studies on similar heterocyclic thiol ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have demonstrated their ability to form coordination complexes with metals like Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov
These metal complexes have potential applications in catalysis and the development of new materials with specific electronic or magnetic properties. The precise geometry and electronic structure of the resulting complexes can be tuned by the choice of the metal ion and the substituents on the organic ligand. The formation of stable metal-ligand precipitates with pyridine-thiol compounds has also been explored for applications in heavy metal remediation. researchgate.net The structure of this compound provides multiple coordination sites, suggesting its potential to form diverse and functional organometallic materials.
Corrosion Inhibition Studies
Compounds containing both nitrogen and sulfur heteroatoms are often effective corrosion inhibitors for metals and alloys in acidic environments. The parent compound, pyridine-2-thiol (B7724439), has been shown to be an effective inhibitor for the corrosion of brass in sulfuric acid. mdpi.comnih.gov The inhibitive action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that blocks the active sites for corrosion. mdpi.com This adsorption occurs through the lone pair electrons of the nitrogen and sulfur atoms, which interact with the vacant d-orbitals of the metal atoms.
Studies using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on pyridine-2-thiol have demonstrated high inhibition efficiencies, often exceeding 85%. mdpi.comnih.gov The adsorption process for these types of inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.com Given the structural similarities, this compound is expected to exhibit significant corrosion inhibition properties for various metals, such as mild steel and copper alloys, making it a candidate for industrial applications. researchgate.net
| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 26.0 | N/A |
| 0.25 | 1.8 | >90% |
Agrochemistry Research Potential
The development of novel herbicides and fungicides is a continuous effort in agrochemical research. Fused heterocyclic scaffolds, including those related to this compound, have shown potential in this field. For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have been reported to possess herbicidal activity. researchgate.net
Furthermore, the broader class of triazolopyrimidines, which share structural features with oxazolopyridines, are known to have diverse agrochemical applications, including acting as acetohydroxyacid synthase (AHAS) inhibitors, a well-established target for herbicides. nih.gov Metal complexes of related triazolopyrimidine ligands have also displayed herbicidal and antifungal properties. mdpi.com The biological activity of these scaffolds suggests that this compound could serve as a lead structure for the discovery of new agrochemicals. Its potential modes of action could be explored against various plant and fungal pathogens, opening a new line of investigation for this versatile molecule.
Emerging Methodologies for Site-Specific Protein Modification Utilizing Thiol Reactivity
The site-specific modification of proteins is a cornerstone of chemical biology and therapeutic development, enabling the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs), biosensors, and imaging agents. The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity and relatively low abundance in proteins, which often allows for site-selective conjugation. nih.govthermofisher.comnih.gov While direct applications of this compound in this domain are not yet widely documented, its defining thiol moiety positions it as a potential reagent for established and emerging bioconjugation strategies.
The reactivity of a protein thiol is influenced by several factors, including its local environment, accessibility, and pKa. nih.govresearchgate.net Methodologies for cysteine modification typically involve the reaction of the thiol with an electrophile to form a stable covalent bond. researchgate.net The most common reagents have been maleimides and iodoacetamides; however, concerns over the stability of the resultant thioether bond, particularly with maleimides which can undergo retro-Michael reactions, have spurred the development of new technologies. nih.govnih.govnih.gov
Emerging strategies are focused on enhancing the stability of the conjugate and the specificity of the reaction. One such approach involves the use of phenyloxadiazole methylsulfone (PODS), which demonstrates rapid and specific addition reactions with thiols under physiological conditions (pH 7.0, room temperature), offering a more stable alternative to maleimide-based linkers. nih.govnih.gov Another class of reagents, 4-vinyl pyridine (4-VP) derivatives, has shown high reactivity and specificity for thiol alkylation at physiological pH. bath.ac.uk Furthermore, reversible thiol protection schemes that use metal coordination or disulfide bond formation allow for the orthogonal labeling of multiple cysteine residues within a single protein. duke.edu These advanced methods provide a toolkit for creating complex, multifunctional protein conjugates. The potential utility of this compound in this context lies in its reactive thiol group, which could be exploited either as a target for modification or as a reactive handle on a larger molecule designed for bioconjugation.
| Methodology | Reagent Class | Mechanism | Key Features |
|---|---|---|---|
| Michael Addition | Maleimides | Nucleophilic addition of a thiol to the maleimide (B117702) double bond. nih.gov | High reactivity and specificity; resulting bond can have limited in vivo stability. nih.gov |
| Thiol-Alkylation | Iodoacetamides | SN2 reaction between the thiol and the alkyl halide. nih.gov | Forms a stable thioether bond; can have slower reaction rates. nih.gov |
| Julia-Kocienski-like Ligation | Phenyloxadiazole methylsulfones (PODS) | Thiol-specific addition reaction. nih.gov | Rapid, stable, and chemoselective labeling; serum-stable alternative to maleimides. nih.gov |
| Reversible Protection | Metal ions (e.g., Zn2+) / Disulfides | Coordination or disulfide bond formation to temporarily block thiol reactivity. duke.edu | Enables orthogonal, multi-site labeling of proteins with multiple cysteines. duke.edu |
| Thiol-Alkylation | 4-Vinyl Pyridine (4-VP) Derivatives | Michael-type addition of the thiol to the vinyl group. bath.ac.uk | High reactivity and specificity for thiols at neutral pH. bath.ac.uk |
Patent Landscape and Future Research Perspectives in Oxazolopyridine Thiols
The patent landscape for oxazolopyridine derivatives reveals a significant focus on their therapeutic potential, particularly as analgesics. google.comgoogle.com While patents specifically naming this compound are not prominent, the core oxazolo[4,5-b]pyridine scaffold is well-represented. These patents often claim a broad genus of compounds, covering various substitutions on the fused ring system, and are directed towards treating disorders of the nervous system. google.com The primary mechanism of action explored in this context appears to be non-covalent interactions with biological targets, rather than leveraging the reactivity of a thiol group. This indicates that the covalent potential of thiol-substituted oxazolopyridines is an underexplored area in the patent literature.
The broader class of oxazole-containing heterocycles has been the subject of extensive patenting for a wide range of pharmacological applications, including anticancer, anti-inflammatory, and antibacterial agents. nih.govresearchgate.net This highlights the versatility of the oxazole (B20620) scaffold as a pharmacophore.
| Patent Number | Assignee/Applicant | Therapeutic Area Claimed | General Scope |
|---|---|---|---|
| EP0412899B1 | Adir et Compagnie | Analgesics for pain treatment. google.com | Covers a general formula of oxazolo[4,5-b]pyridine derivatives with various substituents. google.com |
| EP0463970A1 | Adir et Compagnie | Analgesics for pain treatment, noted for being devoid of anti-inflammatory activity. google.com | Focuses on oxazolo[4,5-b]pyridine derivatives with specific side chains. google.com |
Future research perspectives for this compound and related compounds are multifaceted. A key direction will be to shift the focus from non-covalent applications to those that exploit the unique reactivity of the thiol group.
Future Research Directions:
Covalent Inhibitors and Probes: The thiol group is an ideal handle for designing targeted covalent inhibitors. Future work could involve screening this compound against proteins with reactive cysteine residues in their active or allosteric sites. This could lead to the development of highly potent and selective therapeutic agents.
Bioconjugation Reagents: Building on the methodologies discussed in the previous section, the oxazolopyridine thiol scaffold could be developed into a new class of bioconjugation reagents. By attaching linkers and functional payloads (e.g., fluorophores, drugs), these molecules could be used for site-specific protein labeling, offering potentially novel reactivity and stability profiles.
Fragment-Based Drug Discovery: The compound can serve as a valuable fragment for screening against a wide array of biological targets. The oxazolopyridine core is a recognized pharmacophore, and the thiol group provides a vector for synthetic elaboration to optimize binding and activity. dmed.org.uadmed.org.ua
Novel Synthesis and Derivatization: The development of more efficient and versatile synthetic routes to access this compound and its analogs is crucial. nih.govnih.gov This would enable the creation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new biological functions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
